molecular formula C17H17NO B14332567 N-(3,3-Diphenylprop-2-en-1-yl)acetamide CAS No. 98517-70-5

N-(3,3-Diphenylprop-2-en-1-yl)acetamide

Cat. No.: B14332567
CAS No.: 98517-70-5
M. Wt: 251.32 g/mol
InChI Key: ODZDHRHIPUCJAG-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylprop-2-en-1-yl)acetamide: is an organic compound that belongs to the class of chalcones. Chalcones are α,β-unsaturated ketones with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diphenylprop-2-en-1-yl)acetamide typically involves the aldol condensation reaction between benzaldehyde and acetophenone to form chalcone, followed by the reaction with acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an ethanol or methanol solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(3,3-Diphenylprop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3,3-Diphenylprop-2-en-1-yl)acetamide involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system in the compound allows it to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetamide functional group, which imparts distinct biological activities and chemical reactivity compared to other chalcone derivatives.

Properties

CAS No.

98517-70-5

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(3,3-diphenylprop-2-enyl)acetamide

InChI

InChI=1S/C17H17NO/c1-14(19)18-13-12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,18,19)

InChI Key

ODZDHRHIPUCJAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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